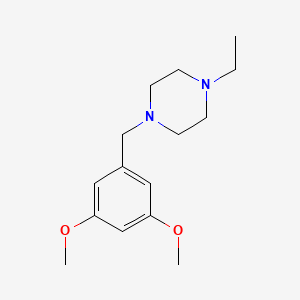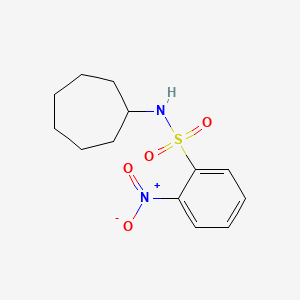
1-(3,5-dimethoxybenzyl)-4-ethylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-dimethoxybenzyl)-4-ethylpiperazine, also known as DM-EPEA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of piperazine derivatives and has been extensively studied for its pharmacological properties. In
作用機序
1-(3,5-dimethoxybenzyl)-4-ethylpiperazine acts as a selective serotonin receptor agonist and a dopamine receptor antagonist. It has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate. 1-(3,5-dimethoxybenzyl)-4-ethylpiperazine has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
1-(3,5-dimethoxybenzyl)-4-ethylpiperazine has been shown to have significant biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. 1-(3,5-dimethoxybenzyl)-4-ethylpiperazine has also been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. In addition, 1-(3,5-dimethoxybenzyl)-4-ethylpiperazine has been shown to improve cognitive function and reduce the symptoms of depression and anxiety.
実験室実験の利点と制限
1-(3,5-dimethoxybenzyl)-4-ethylpiperazine has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity and high bioavailability. However, there are also some limitations to using 1-(3,5-dimethoxybenzyl)-4-ethylpiperazine in lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. In addition, it may have different effects on different cell types and in different animal models.
将来の方向性
There are several future directions for the research on 1-(3,5-dimethoxybenzyl)-4-ethylpiperazine. One potential direction is to explore its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its potential anti-cancer properties and its use in combination with other anti-cancer drugs. Further research is also needed to understand its long-term effects and potential side effects. Finally, the development of new synthesis methods and analogs of 1-(3,5-dimethoxybenzyl)-4-ethylpiperazine may lead to the discovery of more potent and selective compounds with therapeutic potential.
合成法
The synthesis of 1-(3,5-dimethoxybenzyl)-4-ethylpiperazine involves a multi-step process that requires the use of several reagents and solvents. The initial step involves the reaction of 3,5-dimethoxybenzaldehyde with ethylamine to form 1-(3,5-dimethoxybenzyl) ethylamine. This intermediate compound is then reacted with piperazine in the presence of a catalyst to form 1-(3,5-dimethoxybenzyl)-4-ethylpiperazine. The final product is purified using chromatography techniques to obtain a high yield of pure 1-(3,5-dimethoxybenzyl)-4-ethylpiperazine.
科学的研究の応用
1-(3,5-dimethoxybenzyl)-4-ethylpiperazine has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, neuroprotective, and anti-cancer properties. 1-(3,5-dimethoxybenzyl)-4-ethylpiperazine has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been shown to have anti-tumor effects in various cancer cell lines.
特性
IUPAC Name |
1-[(3,5-dimethoxyphenyl)methyl]-4-ethylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-4-16-5-7-17(8-6-16)12-13-9-14(18-2)11-15(10-13)19-3/h9-11H,4-8,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHOFQJOSWHBLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5644029.png)
![8-[2-furyl(oxo)acetyl]-2-isobutyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5644035.png)


![2-(4-{[2-(ethylamino)-5-pyrimidinyl]carbonyl}-1-piperazinyl)-N-isopropylacetamide](/img/structure/B5644067.png)
![3-{[3-(2-furyl)acryloyl]amino}benzoic acid](/img/structure/B5644074.png)

![1-methyl-5-[2-(morpholin-4-ylmethyl)phenyl]-1H-indazole](/img/structure/B5644103.png)
![N-{[(4-anilinophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5644110.png)
![2-[2-(trifluoromethyl)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5644119.png)

![5-[4-(benzyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5644130.png)
![3-[2-(difluoromethoxy)phenyl]-1-(3-nitrophenyl)-2-propen-1-one](/img/structure/B5644139.png)